[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate: is an organic compound that features both an ester and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3-methoxyaniline with an appropriate acyl chloride or anhydride under basic conditions to form the amide intermediate.
Esterification: The amide intermediate is then reacted with 2-(4-chlorophenyl)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and ester functionalities. It may also serve as a model compound for studying metabolic pathways involving ester and amide hydrolysis.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester and amide groups could be hydrolyzed by esterases and amidases, respectively, releasing active metabolites that exert their effects.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate: can be compared to other esters and amides such as and .
Benzamides: Known for their wide range of biological activities, including anti-inflammatory and anticancer properties.
Allylamines: Used in pharmaceuticals for their antifungal properties.
Uniqueness
What sets this compound apart is its dual functionality as both an ester and an amide, which allows it to participate in a broader range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-4-2-3-14(10-15)19-16(20)11-23-17(21)9-12-5-7-13(18)8-6-12/h2-8,10H,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAPXRLPGVKXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837676 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.